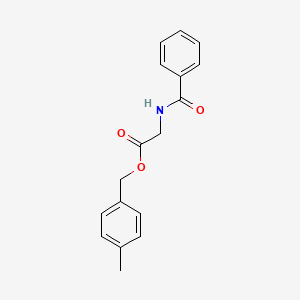
4-methylbenzyl N-benzoylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-methylbenzyl N-benzoylglycinate and related compounds involves several key steps, including acylation, nucleophilic substitution, and radical cleavage. One method described involves solid phase synthesis, where polystyryl-sulfonyl chloride resin is treated with p-methylbenzyl amine to yield the desired compound with a yield of 76% (Luo & Huang, 2004). Another approach utilizes CuI as a catalyst for the synthesis of N-(4-methylbenzyl)benzamide, showcasing the versatility of synthetic methods available for creating this compound (Goel et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-methylbenzyl N-benzoylglycinate and its analogs has been determined using single-crystal X-ray diffraction, revealing an orthorhombic lattice and significant intermolecular interactions, such as hydrogen bonds and weak C—H⋯π interactions (Goel et al., 2017). These structural features play a crucial role in stabilizing the crystal structure and influencing the compound's reactivity and physical properties.
Chemical Reactions and Properties
4-Methylbenzyl N-benzoylglycinate participates in various chemical reactions, demonstrating its reactivity and versatility. Studies have explored its reaction with benzoyl peroxide to form N-p-dimethylaminobenzyl-N-methylaniline, highlighting its potential in synthetic organic chemistry (Fayadh et al., 1966). Additionally, its ability to undergo nucleophilic substitution and dicyclization reactions has been documented, further expanding its utility in synthesizing complex organic molecules (Sparke et al., 2010).
Physical Properties Analysis
The physical properties of 4-methylbenzyl N-benzoylglycinate, such as melting point, solubility, and crystal morphology, have been studied to understand its behavior in different environments. Techniques like FTIR, NMR, and mass spectrometry have been employed to characterize its functional groups and confirm its structure (Maheswari & Manjula, 2016).
properties
IUPAC Name |
(4-methylphenyl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)12-21-16(19)11-18-17(20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZGAWHSHVEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5660657.png)
![1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5660664.png)
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile](/img/structure/B5660672.png)
![4-chloro-2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5660676.png)
![1-[(2-fluorophenyl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5660680.png)


![2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5660727.png)
![N,1,6-trimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5660738.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5660744.png)

![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)